8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Description

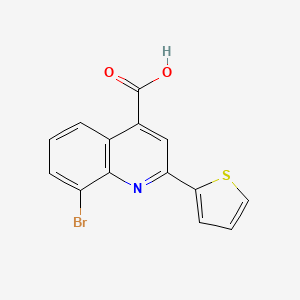

Properties

Molecular Formula |

C14H8BrNO2S |

|---|---|

Molecular Weight |

334.19 g/mol |

IUPAC Name |

8-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C14H8BrNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) |

InChI Key |

GKOWGNIOHLYQMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 8-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid

The following technical guide details the synthesis, optimization, and characterization of 8-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid . This document is structured for organic chemists and medicinal chemistry teams, focusing on the Pfitzinger reaction as the most robust and scalable route.

Executive Summary

The target molecule, 8-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid , represents a privileged scaffold in medicinal chemistry, combining a quinoline core with a lipophilic thiophene moiety and a polar carboxylic acid. This specific substitution pattern (8-bromo) is critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse libraries of bioactive compounds, particularly for kinase inhibition and anti-infective research.

While the Doebner reaction is a possible alternative, this guide prioritizes the Pfitzinger reaction . This route offers superior regiocontrol, higher yields for heterocyclic ketones, and simpler purification compared to the multicomponent Doebner approach, which often suffers from side reactions with electron-deficient anilines.

Retrosynthetic Analysis

The most logical disconnection utilizes the Pfitzinger strategy, cleaving the quinoline ring at the N1-C2 and C3-C4 bonds. This reveals two primary precursors: 7-Bromoisatin and 2-Acetylthiophene .

-

Regiochemistry Justification: The bromine atom at position 7 of the isatin starting material translates directly to position 8 of the final quinoline ring due to the retention of the aromatic orientation relative to the nitrogen atom.

-

Substituent Origin: The C2-thiophene moiety is derived from the acetyl group of the ketone, while the C4-carboxylic acid originates from the C3 carbonyl of the isatin framework.

Figure 1: Retrosynthetic disconnection showing the origin of the quinoline core from 7-bromoisatin and 2-acetylthiophene.

Core Synthesis Protocol: The Pfitzinger Reaction[1][2][3]

Reaction Mechanism

The reaction proceeds via a base-catalyzed cascade:

-

Hydrolysis: The lactam ring of 7-bromoisatin opens under strong basic conditions (KOH) to form the potassium salt of 6-bromo-2-aminophenylglyoxylic acid (isatinate).

-

Condensation: The acetyl group of 2-acetylthiophene undergoes an aldol-like condensation with the keto-carbonyl of the isatinate.

-

Cyclization: Intramolecular imine formation closes the pyridine ring, followed by dehydration to aromatize the system, yielding the quinoline-4-carboxylic acid.

Figure 2: Mechanistic pathway from isatin hydrolysis to quinoline aromatization.

Experimental Procedure

Reagents:

-

7-Bromoisatin (1.0 equiv)

-

2-Acetylthiophene (1.2 equiv)

-

Potassium Hydroxide (KOH), 33% w/v aqueous solution

-

Ethanol (Absolute)

-

Glacial Acetic Acid or 10% HCl (for acidification)

Step-by-Step Protocol:

-

Isatinate Formation:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 7-bromoisatin (5.0 g, 22.1 mmol) in Ethanol (25 mL).

-

Add 33% aqueous KOH (15 mL) dropwise. The suspension will darken (deep red/brown) and eventually become a clear solution as the isatin ring opens to form the soluble potassium isatinate.

-

Note: Ensure complete dissolution before proceeding. If solids persist, warm gently to 40°C.

-

-

Condensation:

-

Add 2-acetylthiophene (3.35 g, 26.5 mmol, 1.2 equiv) to the reaction mixture.

-

Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Maintain reflux for 12–24 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting isatin spot should disappear.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a beaker and dilute with distilled water (50 mL) to solubilize the potassium salt of the product fully.

-

Optional: Wash the basic aqueous phase with diethyl ether (2 x 30 mL) to remove unreacted 2-acetylthiophene and neutral impurities.

-

Acidification (Critical Step): Place the aqueous layer in an ice bath.[1] Slowly add Glacial Acetic Acid (or 10% HCl) with stirring until the pH reaches 3–4.

-

A heavy precipitate (yellow to ochre solid) will form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid under vacuum using a Buchner funnel.[2]

-

Wash the filter cake copiously with water (to remove inorganic salts) and then with a small amount of cold ethanol (to remove organic impurities).

-

Recrystallization: The crude product is typically recrystallized from Ethanol/DMF or Glacial Acetic Acid to yield the pure title compound as fine yellow needles.

-

Figure 3: Operational workflow for the synthesis and purification of the target compound.[1]

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral signatures:

| Technique | Expected Signal / Observation | Structural Assignment |

| 1H NMR (DMSO-d6) | Singlet, ~8.3–8.5 ppm | H-3 of the quinoline ring (diagnostic for formation). |

| Multiplet, 7.8–8.2 ppm | H-5, H-6 (Quinoline). Note the splitting pattern affected by Br at C8. | |

| Multiplet, 7.2–7.8 ppm | Thiophene protons (3H). | |

| Broad singlet, >13 ppm | -COOH proton (exchangeable with D2O). | |

| Mass Spectrometry | M+ and (M+2)+ peaks | Distinctive 1:1 isotopic pattern of Bromine . |

| IR Spectroscopy | Broad band 2500–3300 cm⁻¹ | O-H stretch of carboxylic acid. |

| Strong peak ~1700 cm⁻¹ | C=O stretch of carboxylic acid. |

Key Quality Attribute: The absence of the isatin ketone peak (~1730 cm⁻¹) and the appearance of the quinoline H-3 singlet confirm ring closure.

Optimization & Troubleshooting

Yield Optimization

-

Reaction Time: If the conversion is incomplete after 24 hours, extending reflux to 48 hours is often necessary for sterically hindered or electron-rich ketones like 2-acetylthiophene.

-

Base Concentration: While 33% KOH is standard, increasing the concentration to 50% can accelerate the initial ring opening of the isatin, though it requires careful handling.

-

Microwave Assistance: Recent literature suggests that performing the Pfitzinger reaction under microwave irradiation (150°C, 10–20 min) can significantly improve yields and reduce reaction times compared to conventional heating.

Handling Thiophene Sensitivity

Thiophene rings can be sensitive to harsh oxidation. While the Pfitzinger conditions are generally reducing/neutral regarding the thiophene, avoid using nitric acid or strong oxidizers during workup. If the product appears dark/tarry, perform the acidification slowly and use acetic acid rather than strong mineral acids (HCl) to prevent decomposition or polymerization of the thiophene moiety.

Bromine Stability

The C8-Bromine bond is robust under these basic conditions. However, avoid using palladium catalysts or high-temperature hydrogenation conditions if this intermediate is part of a longer sequence, as hydrodebromination could occur.

Safety & Compliance

-

7-Bromoisatin: Irritant. Avoid inhalation of dust.

-

2-Acetylthiophene: Harmful if swallowed; toxic in contact with skin. Use in a fume hood.

-

Brominated Compounds: Generally toxic and persistent. Dispose of halogenated waste in designated containers.

-

KOH: Corrosive. Wear chemical-resistant gloves and eye protection.

References

-

Pfitzinger, W. (1886).[3][4] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100.

-

Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][5][6][2][4][7][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

-

Manske, R. H. (1942).[3] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[3][7]

-

Garudachari, B., et al. (2012). "Synthesis and biological evaluation of some new 2-substituted quinoline-4-carboxylic acids." European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Pfitzinger Reaction [drugfuture.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. scribd.com [scribd.com]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Doebner Synthesis of 2-(2-Thienyl)quinoline Scaffolds

Executive Summary

The 2-thienylquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for 2-phenylquinoline. The substitution of a benzene ring with a thiophene moiety often enhances metabolic stability and alters lipophilicity, improving binding affinity in targets ranging from antimalarial agents (analogous to quinine) to kinase inhibitors in oncology.

This guide details the Doebner Reaction , a robust multi-component condensation, as the primary route to access 2-(2-thienyl)quinoline-4-carboxylic acid. Crucially, this guide addresses the specific requirement for the decarboxylated core, providing a validated two-phase protocol: (1) Synthesis of the carboxylic acid intermediate, and (2) Controlled decarboxylation to yield the final 2-thienylquinoline scaffold.

Part 1: The Chemistry & Mechanism[1][2]

The classical Doebner reaction is a three-component condensation involving an aniline, an aldehyde, and pyruvic acid. Unlike the Doebner-Miller reaction (which uses

Mechanistic Pathway

The reaction proceeds through a complex cascade involving Schiff base formation, enol addition, and cyclization.[1]

-

Schiff Base Formation: The aniline condenses with 2-thiophenecarboxaldehyde to form an N-aryl imine (anil).

-

Enol Addition: Pyruvic acid enolizes and attacks the electrophilic carbon of the imine.

-

Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

-

Oxidation/Aromatization: Oxidative dehydrogenation (often driven by the Schiff base acting as a hydrogen acceptor) yields the fully aromatic quinoline system.

Part 2: Strategic Synthesis Protocols

To obtain the target 2-(2-thienyl)quinoline , a two-step workflow is recommended to ensure purity and yield. Direct one-pot decarboxylation is possible but often leads to tarry byproducts when using thiophene aldehydes due to their acid sensitivity.

Phase 1: Synthesis of 2-(2-Thienyl)quinoline-4-carboxylic Acid

Reagents:

-

Aniline (1.0 equiv)

-

2-Thiophenecarboxaldehyde (1.0 equiv)

-

Pyruvic Acid (1.0 equiv)

-

Solvent: Ethanol (absolute)

Protocol (Standard Reflux):

-

Dissolve 2-thiophenecarboxaldehyde (10 mmol) and aniline (10 mmol) in absolute ethanol (20 mL).

-

Add a solution of pyruvic acid (10 mmol) in ethanol (5 mL) dropwise over 10 minutes.

-

Heat the mixture to reflux (

C) for 3–4 hours. Note: Thiophene derivatives may darken; monitor by TLC. -

Cool the mixture to room temperature and then to

C. -

Purification: The crude acid usually precipitates. Filter and wash with cold ethanol. If no precipitate forms, pour into ice water and adjust pH to 4–5 with 10%

to induce precipitation. -

Recrystallize from ethanol/DMF.

Phase 2: Decarboxylation to 2-(2-Thienyl)quinoline

The carboxylic acid group at position 4 is removed to yield the final scaffold.[2]

Method A: Microwave-Assisted Copper Catalysis ( Rapid/High Yield)

-

Catalyst:

(0.1 equiv) + 1,10-Phenanthroline (0.2 equiv). -

Solvent: NMP/Quinoline (3:1 mixture).

-

Conditions: Microwave irradiation at

C for 10 minutes. -

Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove quinoline solvent/catalyst), dry, and concentrate.

Method B: Silver-Catalyzed Protodecarboxylation (Mild)

-

Catalyst:

(10 mol%) + Acetic Acid (5 mol%).[3] -

Solvent: DMSO.

-

Conditions: Heat at

C for 12–16 hours. -

Advantage: Avoids the high temperatures of classical thermal decarboxylation, preserving the thiophene ring.

Part 3: Optimization & Green Chemistry

Traditional Doebner reactions can suffer from low atom economy and harsh conditions. Modern variations improve efficiency:

| Parameter | Classical Method | Modern Optimization | Benefit |

| Energy Source | Thermal Reflux (Oil Bath) | Microwave Irradiation (300W) | Reduces reaction time from 4h to <20 min. |

| Catalyst | None or HCl | Lewis Acids ( | Increases yield; |

| Solvent | Ethanol, Acetic Acid | Ionic Liquids ( | Recyclable solvent; allows easier product separation. |

| Decarboxylation | Cu powder / | Prevents thermal decomposition of the thiophene ring. |

Part 4: Structural Characterization

Validating the formation of the 2-thienylquinoline scaffold requires distinguishing the thiophene protons from the quinoline backbone.

Expected NMR Data (DMSO- , 400 MHz)

-

Quinoline C4-H: If decarboxylation is successful, look for a new signal around

8.3–8.5 ppm (singlet or doublet depending on coupling). In the carboxylic acid precursor, this position is substituted, so this proton is absent. -

Thiophene Protons:

-

H-3' (Thiophene):

7.6–7.8 ppm (dd). -

H-5' (Thiophene):

7.5–7.7 ppm (dd). -

H-4' (Thiophene):

7.1–7.2 ppm (dd, often the most upfield aromatic signal).

-

-

Quinoline Backbone: Multiplets in the

7.5–8.2 ppm range.

Mass Spectrometry[5]

-

Precursor (Acid):

m/z. -

Final Product (Decarboxylated):

m/z. -

Note: The loss of 44 mass units (

) is the primary indicator of successful Phase 2.

Part 5: Therapeutic Utility

Why synthesize this specific scaffold? The 2-thienyl group is a bioisostere of the phenyl group but offers distinct electronic and steric properties.

-

Antimalarial Activity: 2-Arylquinolines are structural analogs of quinine. The thiophene ring often increases lipophilicity, aiding penetration into the parasite's food vacuole.

-

Anticancer (Tubulin Inhibition): Derivatives of 2-thienylquinoline-4-carboxylic acid have shown efficacy in inhibiting tubulin polymerization, arresting cancer cells in the G2/M phase.

-

Kinase Inhibition: The nitrogen of the quinoline and the sulfur of the thiophene can participate in bidentate chelation or hydrogen bonding within kinase active sites (e.g., EGFR, VEGFR).

References

-

Doebner Reaction Mechanism & Scope

-

Microwave-Assisted Decarboxylation (Method A)

-

Silver-Catalyzed Decarboxylation (Method B)

-

Biological Activity of Quinoline Derivatives

-

Mishra, M., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Link

-

-

Green Chemistry Approaches

-

RSC Advances. (2014). Microwave-assisted synthesis of quinoline derivatives. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]

- 6. Decarboxylation [organic-chemistry.org]

The Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids: A Strategic Technical Guide

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents ranging from antimalarials to novel DHODH inhibitors for oncology.[1] While the Pfitzinger reaction (originally reported in 1886) remains the primary synthetic route, its conventional execution is often plagued by variable yields and "tarry" side products. This guide moves beyond standard textbook descriptions, offering a process-optimized approach that integrates mechanistic insight with modern synthesis techniques (microwave and solid-phase) to maximize purity and reproducibility.

Mechanistic Anatomy & Critical Control Points[2]

The Pfitzinger reaction is formally a condensation between isatin (1H-indole-2,3-dione) and an enolizable ketone or aldehyde in the presence of a strong base.[2] However, treating it as a simple "mix-and-heat" procedure often leads to failure.

The Hidden Step: Isatin Hydrolysis

The reaction does not proceed directly from isatin. The rate-determining control point is the irreversible hydrolysis of the lactam bond in isatin to form the isatinate salt (2-aminophenylglyoxylic acid).

-

Process Insight: If the ketone is added before the isatin ring is fully opened, the unreacted isatin can undergo self-aldol condensation, leading to the characteristic dark insoluble tars often observed in failed batches.

-

The Fix: Always pre-incubate isatin with the base (KOH/NaOH) until the deep orange/red suspension turns to a clear, pale yellow solution (indicating formation of the isatinate) before adding the carbonyl partner.

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion, highlighting the critical intermediate species.

Figure 1: Mechanistic pathway of the Pfitzinger reaction.[2][3] Note the critical ring-opening step prior to condensation.[4]

Strategic Optimization: The "Art" of Synthesis

Solvent and Base Selection[6]

-

Base: Potassium Hydroxide (KOH) is generally superior to NaOH due to the higher solubility of potassium isatinate in ethanolic solvents. A 33% w/v aqueous solution is the standard.

-

Solvent: Ethanol (EtOH) is the carrier of choice. For highly lipophilic ketones, a co-solvent system of EtOH/THF (2:1) prevents precipitation of the ketone, ensuring homogenous kinetics.

Thermal Profiles: Microwave vs. Conventional

Modern drug discovery demands speed. Microwave-assisted synthesis (MAOS) has revolutionized this reaction, driving it to completion in minutes rather than hours.

Table 1: Comparative Metrics of Synthesis Methods

| Parameter | Conventional Reflux | Microwave Irradiation | Process Consequence |

| Reaction Time | 12 – 48 Hours | 5 – 20 Minutes | Drastic throughput increase for library generation. |

| Temperature | 78°C (EtOH Reflux) | 100°C – 140°C | MW allows superheating above solvent boiling point. |

| Yield (Avg) | 40% – 65% | 75% – 92% | MW reduces thermal degradation of sensitive substrates. |

| Solvent Vol. | High (Dilute) | Low (Concentrated) | MW is greener; higher concentration drives kinetics. |

| Purity Profile | Moderate (Tar common) | High | Cleaner crude reduces purification burden. |

Experimental Protocols

Protocol A: Robust Conventional Synthesis (Scale: 10 mmol)

Best for large-scale batches where microwave reactor volume is limited.

-

Isatinate Formation: In a 100 mL round-bottom flask, dissolve Isatin (1.47 g, 10 mmol) in 33% KOH (5 mL) .

-

Incubation: Stir gently at 40°C for 30 minutes.

-

Checkpoint: Ensure the solution transitions from deep orange to pale yellow.[5]

-

-

Condensation: Add Ethanol (20 mL) followed by the Ketone (12 mmol, 1.2 equiv) dropwise.

-

Reflux: Heat to reflux (approx. 80°C) for 18–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Precipitation: Cool the aqueous layer in an ice bath.[2] Acidify dropwise with Glacial Acetic Acid to pH 4–5.

-

Note: Do not use strong mineral acids (HCl) too quickly, as this can trap impurities in the precipitating lattice.

-

-

Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol B: High-Throughput Microwave Synthesis (Scale: 1 mmol)

Best for SAR library generation.

-

Loading: In a 10 mL microwave vial, combine Isatin (147 mg, 1 mmol) , Ketone (1.2 mmol) , KOH pellets (3 equiv) , and Ethanol (1.5 mL) .

-

Irradiation: Seal and irradiate at 140°C for 10 minutes (High absorption level).

-

Workup: Pour the reaction mixture into crushed ice (10 g) and acidify with acetic acid.

-

Purification: Filter the precipitate. For library purity, a simple wash with cold ether is usually sufficient.

Applications in Drug Discovery[3][8][9][10]

The quinoline-4-carboxylic acid moiety is not just a structural linker; it is a bioactive pharmacophore.[2]

-

Antimalarial: The carboxyl group mimics the propionic acid side chain of heme, allowing these compounds to inhibit

-hematin formation (similar to Chloroquine). -

Anticancer (DHODH): Substituted quinoline acids bind to the ubiquinone site of Dihydroorotate Dehydrogenase, starving rapidly dividing cells of pyrimidines.

-

Anticancer (HDAC): 2-phenylquinoline-4-carboxylic acids act as "Cap" groups in Histone Deacetylase inhibitors, providing isoform selectivity.

Figure 2: Therapeutic versatility of the Quinoline-4-carboxylic acid scaffold.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Dark/Tarry Product | Polymerization of isatin; Excessive heat. | Ensure complete isatin ring opening (pale yellow color) before adding ketone. Reduce reaction temp or switch to MW. |

| Low Yield | Incomplete condensation; Product lost in mother liquor. | Increase ketone equivalents (1.5x). Check pH of precipitation (product is amphoteric; pH < 3 may redissolve it as a salt). |

| Sticky Precipitate | Impurities trapped during rapid acidification. | Acidify slowly with dilute acetic acid. Add a seed crystal if available. |

| Unreacted Ketone | Steric hindrance (e.g., bulky tert-butyl groups). | Switch solvent to Ethylene Glycol and increase temp to 120°C (Conventional) or use MW at 160°C. |

References

-

Pfitzinger, W. (1886).[6] "Chinolinderivate aus Isatin und Säureanhydriden". Journal für Praktische Chemie, 33(1), 100.

-

Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction".[2][3][4][7][6][8] Chemistry of Heterocyclic Compounds, 40, 257–294.

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis".

-

Sridharan, V., et al. (2011). "Microwave-Assisted Synthesis of Quinolines: A Review". Current Organic Chemistry, 15(16).

-

Munawar, M. A., et al. (2008). "Pfitzinger synthesis of some new 2-(naphthalen-2-yl)quinoline-4-carboxylic acids". Journal of the Serbian Chemical Society, 73(8-9).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. benchchem.com [benchchem.com]

- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

Structural Elucidation and Spectroscopic Profiling of 8-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic Acid

Executive Summary & Strategic Context

Target Analyte: 8-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid

Molecular Formula:

This technical guide outlines the rigorous spectroscopic characterization of a specific quinoline-4-carboxylic acid derivative. The quinoline scaffold acts as a privileged pharmacophore in medicinal chemistry, often associated with antimalarial (cinchoninic acid derivatives), antibacterial, and anticancer activities.[1] The introduction of a bromine atom at the C-8 position and a thiophene moiety at C-2 is a strategic structural modification intended to modulate lipophilicity and electronic distribution, potentially enhancing binding affinity in Structure-Activity Relationship (SAR) studies.

The Characterization Challenge: Confirming the regioselectivity of the synthesis (specifically the position of the bromine and the integrity of the thiophene ring) requires a multi-modal spectroscopic approach. This guide details the self-validating workflow using NMR, IR, and Mass Spectrometry.

Synthetic Origin & Impurity Profile

To understand the spectroscopic signals, one must understand the origin of the molecule. This compound is synthesized via the Pfitzinger Reaction .[1][2][3]

-

Precursors: 7-Bromoisatin + 2-Acetylthiophene.

-

Conditions: KOH (33%), Ethanol, Reflux.

-

Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by condensation with the ketone and cyclization.

Critical Impurities to Detect:

-

Unreacted 7-Bromoisatin: Detectable via distinct carbonyl signals in IR.[4][5]

-

Decarboxylated Product: Loss of the COOH group (observed in MS as M-44).

-

Regioisomers: Rare in Pfitzinger synthesis, but 5-bromoisatin contamination would yield the 6-bromoquinoline isomer.

Figure 1: Synthetic pathway dictating the structural expectations.[6]

Spectroscopic Characterization Protocols

Mass Spectrometry (MS): The Isotopic Fingerprint

The presence of Bromine provides a definitive "smoking gun" in the mass spectrum due to the natural abundance of isotopes

Protocol:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids (detection of

), though Positive Mode (ESI+) will detect -

Solvent: Methanol (LC-MS grade).[7]

Diagnostic Criteria:

-

Isotope Pattern: You must observe a 1:1 doublet for the molecular ion.

-

Peak A (

): m/z ~334 -

Peak B (

): m/z ~336

-

-

Fragmentation: Watch for the loss of

(M - 44), characteristic of carboxylic acids.

Infrared Spectroscopy (FT-IR): Functional Group Validation

IR confirms the presence of the carboxylic acid and the heteroaromatic systems.

Protocol:

-

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

-

Resolution: 4

, 16 scans.

Key Absorbance Table:

| Functional Group | Wavenumber ( | Intensity/Shape | Assignment Logic |

| O-H Stretch | 2500 – 3300 | Broad, Medium | H-bonded carboxylic acid dimer.[8][9] "Messy" baseline.[9] |

| C=O Stretch | 1690 – 1710 | Strong, Sharp | Conjugated carboxylic acid carbonyl. |

| C=N Stretch | 1590 – 1610 | Medium | Quinoline ring nitrogen system. |

| Ar-H Stretch | 3050 – 3100 | Weak | Aromatic C-H (Thiophene & Quinoline). |

| C-Br Stretch | 600 – 700 | Medium/Weak | Aryl bromide fingerprint (often obscured). |

Nuclear Magnetic Resonance (NMR): Structural Connectivity

This is the definitive method for proving the regiochemistry (8-bromo vs 6-bromo).

Experimental Setup:

-

Solvent: DMSO-

(Essential). Note: -

Frequency: 400 MHz or higher.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Predicted

NMR Data & Assignment Logic

Based on substituent effects and literature on 2-substituted quinoline-4-carboxylic acids.

| Proton Position | Shift ( | Multiplicity | Integration | Structural Justification |

| COOH | 13.8 – 14.5 | Broad Singlet | 1H | Exchangeable acidic proton. Very downfield due to H-bonding. |

| H-5 (Quinoline) | 8.60 – 8.75 | Doublet ( | 1H | Deshielded by the peri-effect of the C-4 Carbonyl group. |

| H-3 (Quinoline) | 8.30 – 8.45 | Singlet | 1H | Characteristic isolated proton of the Pfitzinger product. |

| H-7 (Quinoline) | 8.10 – 8.20 | Doublet ( | 1H | Ortho to the Bromine at C-8. |

| H-3' (Thiophene) | 7.95 – 8.05 | Doublet ( | 1H | Adjacent to the quinoline attachment point. |

| H-5' (Thiophene) | 7.75 – 7.85 | Doublet ( | 1H | Adjacent to Sulfur. |

| H-6 (Quinoline) | 7.50 – 7.65 | Triplet (dd) | 1H | Meta to Br, Para to COOH. |

| H-4' (Thiophene) | 7.20 – 7.30 | Triplet (dd) | 1H | The "middle" proton of the thiophene ring. |

Critical Regiochemistry Check: If the starting material was 5-bromoisatin , the product would be 6-bromoquinoline .

-

8-Bromo Pattern: H-5 (d), H-6 (t), H-7 (d).

-

6-Bromo Pattern: H-5 (d), H-7 (d), H-8 (d) — H-6 is missing, so no triplet in the quinoline region. The presence of the triplet (H-6) confirms the 8-bromo substitution.

Integrated Characterization Workflow

The following diagram illustrates the logical flow of data analysis to confirm the structure.

Figure 2: Decision tree for structural validation.

References

-

Pfitzinger Reaction Mechanism & Applications: Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

-

Spectroscopy of Quinoline-4-Carboxylic Acids: BenchChem Application Notes. (2024). Protocols for Pfitzinger Reaction in Quinoline Synthesis.

-

Bromine Isotope Patterns in Mass Spectrometry: Chemistry Steps. (2024). Isotopes in Mass Spectrometry: Cl and Br Patterns.

-

NMR Characteristic Shifts (Quinoline Derivatives): Frontiers in Chemistry. (2022).[10] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

-

IR Interpretation for Carboxylic Acids: University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. tutorchase.com [tutorchase.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

Technical Guide: NMR Structural Elucidation of Quinoline-4-Carboxylic Acid Scaffolds

This guide provides an in-depth technical framework for the structural elucidation of quinoline-4-carboxylic acid (cinchoninic acid) derivatives using 1H and 13C NMR spectroscopy. It is designed for medicinal chemists and structural biologists requiring high-fidelity assignment protocols.

Introduction & Chemical Context

Quinoline-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of antimalarials (e.g., quinine analogues), antivirals, and kinase inhibitors. The structural integrity of these molecules relies heavily on the correct assignment of the bicyclic aromatic core.

The primary challenge in analyzing these derivatives is the "Peri-Effect" induced by the C4-carboxylic acid moiety, which significantly alters the magnetic environment of the H5 proton, and the solubility limitations that often necessitate specific solvent choices.

Sample Preparation Strategy

Standardizing sample preparation is critical to avoid concentration-dependent chemical shift variations caused by

-

Solvent Selection: DMSO-d6 is the gold standard.

-

Reasoning: Quinoline-4-carboxylic acids are often zwitterionic or highly polar. CDCl3 frequently results in poor solubility and broad lines. DMSO-d6 disrupts intermolecular H-bonding, sharpening the exchangeable COOH proton signal (often visible as a broad hump at 13–15 ppm).

-

Alternative: For highly insoluble zwitterions, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to DMSO-d6 to protonate the nitrogen and solubilize the species.

-

-

Concentration: Maintain 10–15 mg per 0.6 mL. Higher concentrations (>30 mg/mL) can cause upfield shifts of aromatic protons (0.1–0.3 ppm) due to aggregation.

1H NMR Analysis: The Assignment Logic

The Diagnostic "Fingerprint"

The quinoline core presents a distinct pattern. In 4-carboxylic acid derivatives, the most critical diagnostic feature is the deshielding of H5 relative to H8 .

| Proton Position | Multiplicity | Approx. Shift ( | Mechanistic Explanation |

| H-2 | Singlet (s) or Doublet (d) | 9.0 – 9.2 | Most deshielded aromatic proton (if unsubstituted) due to the adjacent electronegative Nitrogen (C=N anisotropy). |

| H-5 | Doublet (d) | 8.5 – 8.8 | Diagnostic: Significantly deshielded by the peri-effect of the C4-carbonyl group (magnetic anisotropy of C=O). |

| H-8 | Doublet (d) | 8.0 – 8.2 | Deshielded by the adjacent Nitrogen lone pair/ring fusion, but typically less than H-5 in 4-COOH derivatives. |

| H-3 | Singlet (s) or Doublet (d) | 7.9 – 8.4 | If C2 is substituted (e.g., 2-phenyl), H-3 appears as a sharp singlet. If C2 is H, H-3 couples with H-2 ( |

| H-6, H-7 | Triplets (t) / Multiplets | 7.6 – 7.9 | Often overlap.[1] H-7 is usually slightly downfield of H-6 due to electronic effects from H-8/N. |

| COOH | Broad Singlet (br s) | 13.0 – 15.0 | Exchangeable. Highly dependent on water content and temperature. |

Coupling Constants ( Values)

Precise

- : ~4.5 Hz (Characteristic of the pyridine ring in quinoline).

-

/

- : ~7.0 – 7.5 Hz.[1][2]

-

/

13C NMR Analysis: Skeleton Verification

-

Carbonyl (C=O): The carboxylic acid carbon resonates at 167–170 ppm .

-

C-2: If unsubstituted, this CH appears at 150–152 ppm (deshielded by N).

-

C-4: The quaternary carbon ipso to the COOH group appears at 135–140 ppm .

-

C-8a (Quaternary): Junction carbon adjacent to N, typically 148–150 ppm .

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for assigning a novel quinoline-4-carboxylic acid derivative.

Caption: Logical workflow for the unambiguous NMR assignment of quinoline-4-carboxylic acid derivatives.

Advanced Validation: 2D NMR Protocols

Differentiating H-5 and H-8

While chemical shift rules (H5 > H8) are reliable for 4-COOH derivatives, unambiguous proof is required for regulatory filings.

-

Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Protocol:

-

Irradiate or look for cross-peaks from H-3 (if C2 is substituted) or H-2 .

-

H-5 is spatially distant from the pyridine ring protons (H2/H3).

-

H-8 is spatially close to the ring nitrogen but effectively isolated from the pyridine ring protons.

-

Definitive Check: If you have a substituent at C2 (e.g., a phenyl ring), H-3 will show a NOE correlation to the ortho-protons of the 2-phenyl ring. H-5 will not show this. H-5 might show a weak NOE to the COOH proton if exchange is slow (rare).

-

HMBC: The Carbonyl Carbon (C=O) will show a strong 3-bond correlation (

) to H-3 and H-5 , but not to H-8. This is the most robust confirmation.

-

The "Doebner" Reaction Verification

For derivatives synthesized via the Doebner reaction (Aniline + Aldehyde + Pyruvic Acid):

-

Verify the C2-Substituent : Look for HMBC correlations from H-3 to the ipso carbon of the C2-aryl ring.

-

Verify Oxidation State : Ensure no aliphatic signals remain (unless part of the substituent), confirming full aromatization to the quinoline core.

Experimental Protocol Summary

-

Dissolution: Dissolve 15 mg of the derivative in 0.6 mL DMSO-d6.

-

1H Acquisition: 16 scans, 30° relaxation delay (d1) = 1.0s (sufficient for protons).

-

13C Acquisition: 1024 scans, d1 = 2.0s.

-

HMBC Setup: Optimize for long-range coupling of 8 Hz (

). This captures the critical C=O to H5 correlation. -

Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve fine coupling in H6/H7.

References

-

BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem Protocols. Link

-

ChemicalBook. Quinoline-4-Carboxylic Acid 1H NMR Spectrum & Data. ChemicalBook Database. Link

-

Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers, 2022. Link

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals, 2018. Link

-

Sigma-Aldrich. NMR Solvent Reference Data. Merck KGaA. Link

Sources

Mass spectrometry of brominated quinoline compounds

An In-Depth Technical Guide to the Mass Spectrometry of Brominated Quinoline Compounds

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of bromine atoms into the quinoline ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. As such, the robust and unambiguous characterization of these brominated quinoline compounds is a critical step in drug discovery, development, and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for this class of molecules.[1][2]

This guide provides a comprehensive overview of the mass spectrometric analysis of brominated quinoline compounds. It moves beyond a simple recitation of methods to delve into the underlying principles, explaining the causality behind experimental choices and providing field-proven insights to empower researchers in their analytical endeavors.

The Signature of Bromine: Isotopic Patterns

The most immediate and defining characteristic of a brominated compound in mass spectrometry is its unique isotopic signature. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[3][4] This gives rise to a distinctive pattern in the mass spectrum for the molecular ion (M) and any bromine-containing fragment ions.

A compound with a single bromine atom will exhibit a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (m/z): the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[3][4][5] This 1:1 doublet is a highly reliable indicator for the presence of one bromine atom. For compounds containing multiple bromine atoms, the isotopic pattern becomes more complex but remains predictable.

| Number of Bromine Atoms | Isotopic Peaks | Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

Table 1: Characteristic Isotopic Patterns for Brominated Compounds.[5][6]

The recognition of these patterns is the foundational first step in the analysis of unknown brominated quinolines. It is a self-validating system; the presence of this pattern confirms bromine, and its absence refutes it with high certainty.

Ionization Techniques: Choosing the Right Tool for the Task

The choice of ionization technique is a critical decision that dictates the nature of the resulting mass spectrum. The two most common techniques for quinoline analysis are Electron Ionization (EI) and Electrospray Ionization (ESI).[7][8][9]

Electron Ionization (EI): The "Hard" Technique for Structural Detail

EI is a classic, high-energy ionization method where the sample is bombarded with a beam of electrons (typically at 70 eV).[10][11] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a radical cation (M⁺•) but also to cause extensive fragmentation.[10][11]

Why choose EI?

-

Rich Fragmentation: The resulting fragmentation patterns are highly reproducible and act as a "fingerprint" for the molecule, which is invaluable for structural elucidation and for matching against spectral libraries like the NIST database.[10][12]

-

Library Matching: The standardized nature of 70 eV EI spectra allows for confident identification of known compounds.

Causality in EI: The high energy input (70 eV) far exceeds the ionization energy of most organic molecules (around 10 eV) and the strength of typical covalent bonds (3 eV).[10] This excess energy is dissipated through bond cleavages, leading to the observed fragmentation.[10] The pathways of fragmentation are governed by the formation of the most stable carbocations and neutral losses.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination

ESI is a soft ionization technique that generates ions from a solution, making it ideally suited for coupling with liquid chromatography (LC).[2][13] In positive ion mode, ESI typically produces protonated molecules, [M+H]⁺.[7][14][15]

Why choose ESI?

-

Intact Molecular Ions: ESI imparts very little excess energy, meaning the molecular ion is typically observed with high abundance and minimal fragmentation. This is crucial for definitively determining the molecular weight of the compound.

-

LC-MS Compatibility: ESI is the workhorse of modern pharmaceutical analysis, allowing for the separation of complex mixtures by LC prior to MS analysis.[1][2]

-

Sensitivity: ESI is a highly sensitive technique capable of detecting trace amounts of compounds.[2]

The choice between EI and ESI is therefore dictated by the analytical question. For identification of a pure, volatile compound and detailed structural analysis, EI-GC-MS is a powerful tool. For analyzing complex mixtures, non-volatile samples, or for accurate molecular weight determination in a drug development workflow, LC-ESI-MS is the superior choice.

Unraveling the Structure: Fragmentation Pathways

Fragmentation in mass spectrometry is not a random process. It follows predictable chemical principles, primarily driven by the stability of the resulting ions and neutral fragments. For brominated quinolines, we can consider the fragmentation of the quinoline core and the influence of the bromine substituent.

Core Quinoline Fragmentation

The fundamental quinoline ring system has characteristic fragmentation patterns. A primary and well-documented fragmentation pathway for the quinoline radical cation is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[7][16][17]

}

Figure 1. Primary fragmentation of the quinoline core via HCN loss.

Influence of the Bromine Substituent

The presence of a bromine atom directs the fragmentation in several ways:

-

Halogen Loss: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond.[4] For brominated quinolines, this results in the loss of a bromine radical (•Br), leading to a prominent peak at [M-79]⁺ or [M-81]⁺. The resulting quinoline cation can then undergo further fragmentation, such as the loss of HCN.

-

Ring Cleavage: The position of the bromine atom on the quinoline ring can influence subsequent ring cleavage pathways. Proximity effects between the bromine and other functional groups can also lead to unique fragmentation patterns.[18]

}

Figure 2. General fragmentation pathways for a brominated quinoline.

Advanced Techniques: Tandem Mass Spectrometry (MS/MS)

For unambiguous structural confirmation, especially when dealing with isomers, tandem mass spectrometry (MS/MS or MS²) is indispensable.[1][19] In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, fragmented (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed.[19]

This technique allows a researcher to directly link a fragment ion to its specific precursor, building a detailed map of the molecule's fragmentation. This is a self-validating system for structural elucidation; the product ion spectrum must be consistent with the proposed structure of the selected precursor ion.

}

Figure 3. A simplified workflow for a tandem mass spectrometry (MS/MS) experiment.

Experimental Protocol: LC-MS/MS Analysis of a Brominated Quinoline

This protocol outlines a general procedure for the quantitative analysis of a brominated quinoline drug candidate in a biological matrix (e.g., plasma) using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[7]

1. Sample Preparation:

- Objective: To extract the analyte from the complex biological matrix and remove interferences.[13]

- Protocol:

- To 100 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled version of the analyte or a close structural analog).

- Perform protein precipitation by adding 300 µL of cold acetonitrile.

- Vortex for 1 minute to ensure complete mixing and precipitation.

- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

- Objective: To achieve chromatographic separation of the analyte from other components in the extract.

- Protocol:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

- Objective: To specifically detect and quantify the analyte using MS/MS.

- Protocol:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).

- Precursor Ion: Select the [M+H]⁺ ion for the brominated quinoline. Remember to select the monoisotopic peak (containing ⁷⁹Br).

- Product Ion(s): Determine the most stable and abundant fragment ions by performing a product ion scan on the precursor. A common transition involves the loss of HBr or the Br radical. Select at least two product ions for confident quantification and confirmation.

- Collision Energy: Optimize the collision energy for each MRM transition to maximize the product ion signal.

4. Data Analysis:

- Objective: To quantify the analyte by comparing its peak area to that of the internal standard.

- Protocol:

- Integrate the peak areas for the analyte and internal standard MRM transitions.

- Calculate the peak area ratio (Analyte Area / Internal Standard Area).

- Construct a calibration curve using known standards and determine the concentration of the analyte in the unknown sample.

This self-validating protocol ensures specificity through a combination of chromatographic retention time and two specific mass transitions (MRM), providing a high degree of confidence in the final quantitative result.

Conclusion

The mass spectrometric analysis of brominated quinoline compounds is a powerful and multifaceted discipline. By understanding the fundamental principles of bromine's isotopic signature, making informed decisions on ionization techniques, and leveraging the structural insights from fragmentation patterns and tandem MS, researchers can confidently characterize these vital molecules. The methodologies described herein provide a robust framework for both qualitative and quantitative analysis, ultimately supporting the advancement of drug discovery and development.

References

-

Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]

-

Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts. [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024, June 17). ResearchGate. [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

The M+1 & M+2 Peaks. (2025, July 4). Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024, June 17). PubMed. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, December 3). ResearchGate. [Link]

-

Tandem mass spectrometry. Wikipedia. [Link]

-

Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

-

Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. [Link]

-

Quinoline, 3-bromo-. NIST WebBook. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. [Link]

-

Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022, November 15). PMC. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. [Link]

-

Mass spectrometry methods for pharmaceutical analysis. Allied Academies. [Link]

-

Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024, March 18). Longdom Publishing. [Link]

-

Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: A Powerful Analytical Tool in Biopharma. (2023, May 19). Technology Networks. [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (2020, November 11). LCGC International. [Link]

-

A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. PubMed. [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram. doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. longdom.org [longdom.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. savemyexams.com [savemyexams.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Quinoline, 3-bromo- [webbook.nist.gov]

- 13. alliedacademies.org [alliedacademies.org]

- 14. researchgate.net [researchgate.net]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

Chemical properties of 8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Technical Monograph: 8-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic Acid

CAS Number: 897555-52-1 Molecular Formula: C₁₄H₈BrNO₂S Molecular Weight: 334.19 g/mol

Executive Summary

8-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a high-value heterocyclic scaffold serving as a critical intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory therapeutics. Characterized by its trisubstituted quinoline core, this molecule offers three distinct vectors for chemical diversification: the C-4 carboxylic acid (solubility/binding modulation), the C-8 bromine (cross-coupling handle), and the C-2 thiophene moiety (bioisostere/electronic tuning).

This guide details the physicochemical properties, validated synthetic pathways, and functionalization strategies for this compound, designed for medicinal chemists optimizing Structure-Activity Relationships (SAR) in drug discovery campaigns.

Physicochemical Profile & Structural Analysis

The molecule exhibits a planar topology facilitating DNA intercalation and hydrophobic pocket binding (e.g., Kinase ATP sites, DHODH).

| Property | Value / Characteristic | Implication for Drug Design |

| LogP (Predicted) | 4.2 ± 0.4 | High lipophilicity; requires polar solubilizing groups (e.g., morpholine, piperazine) at C-4 for bioavailability. |

| pKa (Acid) | ~3.5 (COOH) | Ionized at physiological pH; facilitates salt formation (e.g., Sodium/Meglumine salts). |

| pKa (Base) | ~2.8 (Quinoline N) | Reduced basicity due to the electron-withdrawing 8-Br and 4-COOH groups; unlikely to protonate at pH 7.4. |

| H-Bond Donors | 1 (COOH) | Key interaction point for active site residues (e.g., Arg/Lys salt bridges). |

| H-Bond Acceptors | 3 (N, O, S) | The thiophene sulfur and quinoline nitrogen act as weak acceptors. |

| Solubility | Low in Water; High in DMSO, DMF | Stock solutions should be prepared in DMSO; aqueous assays require <1% DMSO cosolvent. |

Synthetic Methodology: The Pfitzinger Reaction[1]

The most robust route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction . This condensation involves a 5- or 7-substituted isatin and a ketone under strong alkaline conditions.

Retrosynthetic Logic

To synthesize the 8-bromo isomer, the starting material must be 7-bromoisatin .

-

Precursor A: 7-Bromoisatin (Provides the benzene ring, N, and C-4 carboxyl).

-

Precursor B: 2-Acetylthiophene (Provides C-2 and C-3 of the quinoline ring).

Reaction Mechanism & Pathway

-

Hydrolysis: Base (KOH) opens the isatin ring to form the isatinate (keto-acid).

-

Condensation: The ketone enolate attacks the isatinate ketone.

-

Cyclization: Intramolecular cyclization and dehydration yield the quinoline core.

Figure 1: Pfitzinger Synthesis Pathway. 7-Bromoisatin is the critical regiochemical determinant for the 8-bromo substitution pattern.

Experimental Protocol: Synthesis & Purification

Safety Note: Brominated compounds and thiophenes can be toxic. Work in a fume hood.

Step-by-Step Procedure

-

Reagent Prep: Dissolve 7-bromoisatin (1.0 eq, 10 mmol) in 33% aqueous KOH (15 mL). The solution will turn dark red/brown as the isatinate forms.

-

Addition: Add 2-acetylthiophene (1.1 eq, 11 mmol) dropwise to the refluxing solution.

-

Reaction: Reflux at 100°C for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1). The isatin spot should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (20 mL) and chill in an ice bath.

-

Acidify carefully with glacial acetic acid or 10% HCl to pH 3–4. The product will precipitate as a yellow/tan solid.

-

-

Purification:

-

Filter the precipitate and wash copiously with water to remove excess salts and acid.

-

Wash with a small amount of cold diethyl ether to remove unreacted ketone.

-

Recrystallization: Recrystallize from Ethanol or DMF/Water to obtain analytical purity (>98%).

-

Yield Expectation: 65–80%.

Reactivity & Functionalization (SAR Expansion)

This scaffold is a "privileged structure" because it allows orthogonal functionalization . You can modify specific parts of the molecule without affecting others.

A. C-4 Carboxylic Acid (Solubility & Binding)

-

Amide Coupling: Activation with HATU/EDCI and reaction with amines (e.g., morpholine, N-methylpiperazine) significantly improves water solubility and metabolic stability.

-

Bioisosteres: Conversion to a tetrazole or oxadiazole can improve membrane permeability.

B. C-8 Bromine (The Diversity Handle)

The 8-position is sterically hindered but highly reactive in Palladium-catalyzed cross-couplings.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Amination to introduce solubilizing nitrogen groups.

-

Sonogashira: Introduction of alkynes for rigid spacers.

C. C-2 Thiophene (Electronic Tuning)

The thiophene ring is electron-rich.

-

Electrophilic Substitution: Can be halogenated or acylated at the thiophene C-5 position, though this is less common due to competing reactivity on the quinoline ring.

Figure 2: Orthogonal Functionalization Strategy. The scaffold allows independent modification of solubility (C-4) and potency (C-8).

Biological Applications

Research indicates that 2-substituted quinoline-4-carboxylic acids are potent inhibitors in several therapeutic areas.

-

DHODH Inhibition (Oncology/Immunology):

-

Quinoline-4-carboxylic acids mimic the natural substrate of Dihydroorotate Dehydrogenase (DHODH).

-

Mechanism: The carboxylic acid forms a salt bridge with an arginine residue (e.g., Arg136) in the active site, while the lipophilic quinoline/thiophene tail occupies the hydrophobic tunnel [1].

-

Application: Treatment of Acute Myeloid Leukemia (AML) and autoimmune disorders.

-

-

Antiviral Activity (Dengue/Zika):

-

Analogs have shown activity against NS5 RNA-dependent RNA polymerases. The 8-bromo substituent often improves selectivity by filling small hydrophobic pockets in the viral enzyme [2].

-

-

Kinase Inhibition:

-

The scaffold serves as a core for ATP-competitive inhibitors (e.g., Aurora A Kinase). The planar structure mimics the adenine ring of ATP [3].

-

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Related Scaffolds. Molecules.

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Pharmaceuticals.

-

AK Scientific Product Catalog: 8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. AK Scientific.

Solubility and stability of 2-thienylquinoline derivatives

Topic: Solubility and Stability of 2-Thienylquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Core Directive: The Physicochemical Paradox of 2-Thienylquinolines

2-Thienylquinoline derivatives represent a classic "molecular chameleon" in medicinal chemistry. By fusing the electron-rich, lipophilic thiophene ring with the electron-deficient, basic quinoline scaffold, you create a pharmacophore with exceptional biological potential (e.g., antimalarial, anticancer, and optoelectronic applications). However, this union introduces a distinct set of physicochemical liabilities: aggressive insolubility driven by planar

This guide moves beyond standard property lists to analyze the causality of these behaviors and provides validated protocols to manage them.

Physicochemical Profiling & Solubility Analysis

Molecular Architecture and Solubility Barriers

The solubility profile of 2-thienylquinoline is dictated by the interplay between the basic quinoline nitrogen and the hydrophobic thiophene moiety.

-

Planarity & Lattice Energy: The bond connecting the C2 of quinoline and C2' of thiophene allows for free rotation, but the molecule preferentially adopts a planar conformation to maximize

-conjugation. This planarity facilitates tight intermolecular -

Ionization (pKa): The quinoline nitrogen typically has a pKa

4.9.-

pH > 6: The molecule exists as a neutral free base with LogP

3.6–4.0 (highly lipophilic), leading to aqueous solubility often -

pH < 4: Protonation of the quinoline nitrogen forms a pyridinium cation, significantly disrupting planar stacking and enhancing solvation.

-

Solubility Enhancement Strategies

For drug development, relying solely on pH adjustment is often insufficient due to precipitation in the intestinal lumen (pH 6.8).

| Strategy | Mechanism of Action | Experimental Recommendation |

| Salt Formation | Protonation of quinoline N breaks crystal lattice; introduces ionic dipole. | Mesylate or Tosylate salts are preferred over HCl due to lower hygroscopicity and better lipophilic counter-ion matching. |

| Co-Solvent Systems | Disrupts water structure and solvates the thiophene ring. | Use PEG400 (10-20%) or Captisol® (SBE- |

| Solid Dispersion | Amorphization prevents | Hot-melt extrusion with HPMC-AS or PVP-VA64 . |

Stability Analysis: The Dual Threat

Photostability: The Thiophene Photosensitizer Risk

Thiophene derivatives are notorious for their high triplet state quantum yields. When conjugated with quinoline, the system can act as a singlet oxygen (

-

Mechanism: UV absorption promotes the molecule to an excited singlet state (

). Intersystem crossing (ISC) populates the triplet state ( -

Consequence: This leads to self-oxidation (photolysis), typically attacking the thiophene ring (opening the ring) or oxidizing the quinoline nitrogen to N-oxide.

Metabolic Stability: The S-Oxidation Trap vs. AO Blocking

Metabolic clearance of 2-thienylquinolines is complex due to competition between Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

-

Thiophene S-Oxidation (CYP-mediated): This is the primary metabolic liability. CYPs (mainly 2C9, 2C19, 3A4) oxidize the thiophene sulfur to a sulfoxide. This intermediate is highly electrophilic and can:

-

Dimerize (Diels-Alder type reaction).[1]

-

React with glutathione (detoxification).

-

Covalently bind to proteins (toxicity "structural alert").

-

-

Quinoline Oxidation (AO-mediated): Aldehyde Oxidase typically attacks the electron-deficient C2 position of quinolines.

-

Protective Effect: Substitution at C2 (with the thiophene ring) effectively blocks the primary site of AO metabolism, potentially improving half-life compared to unsubstituted quinolines.

-

Risk:[2] Metabolism may shift to the C4 position or facilitate N-oxidation.

-

Visualization: Metabolic Fate Pathways

Caption: Divergent metabolic pathways. CYP-mediated S-oxidation presents a toxicity risk, while C2-substitution blocks the primary Aldehyde Oxidase route.

Experimental Protocols

Thermodynamic Solubility with pH Titration

Objective: To determine the intrinsic solubility (

Protocol:

-

Preparation: Weigh approx. 5 mg of solid 2-thienylquinoline derivative into four 4 mL glass vials.

-

Solvent Addition: Add 1 mL of buffer at pH 1.2, 4.5, 6.8, and 7.4 (phosphate/citrate buffers).

-

Equilibration: Shake at 37°C for 24 hours (use a rotary shaker to prevent particle grinding).

-

Filtration: Filter supernatant using a heated 0.45

m PVDF filter (heated to 37°C to prevent precipitation upon cooling). -

Analysis: Dilute filtrate with mobile phase (Acetonitrile:Water) and analyze via HPLC-UV (Detection

320-350 nm). -

Calculation: Plot Solubility (

) vs. pH. Expect a sharp drop-off near pH 5.0 (approx pKa).

Confirmatory Photostability (ICH Q1B Option 2)

Objective: To quantify degradation under standardized light exposure, distinguishing thermal vs. photonic effects.

Protocol:

-

Sample Prep: Prepare two sets of samples:

-

Solid State:[3] Thin layer (< 2 mm) in a quartz petri dish.

-

Solution: 1 mg/mL in Acetonitrile/Water (50:50) in quartz vials.

-

-

Controls: Wrap one set of matching samples tightly in aluminum foil (Dark Control).

-

Exposure: Place unwrapped samples and dark controls in a photostability chamber equipped with Cool White Fluorescent (VIS) and Near UV lamps.

-

Target Exposure: 1.2 million lux-hours (VIS) and 200 W·h/m² (UV).

-

-

Actinometry (Validation): Include a 2% w/v Quinine Monohydrochloride dihydrate solution. Ensure it degrades by at least 10% to validate UV exposure.

-

Analysis: Analyze all samples via HPLC.

-

Pass Criteria: < 5% degradation in exposed samples relative to dark control.

-

Failure Mode: If degradation occurs, check for N-oxide (M+16) or ring-opening products.

-

Visualization: Photostability Workflow

Caption: Standardized workflow for distinguishing light-induced degradation from thermal degradation.

References

-

Dansette, P. M., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes.[4] Hydroxylation and formation of electrophilic metabolites.[4] Biochemical Pharmacology. Link

-

Dalvie, D. K., et al. (2002).[1] Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings.[1] Chemical Research in Toxicology.[1] Link

-

Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[5] Journal of Medicinal Chemistry.[5] Link

-

International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.Link

-

PubChem. 2-(2-Thienyl)quinoline Compound Summary. National Library of Medicine. Link

-

Lipinski, C. A. (2021). Tactics to Improve Solubility. The Royal Society of Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Technical Guide: Pharmacological Profiling of Bromo-Thienyl-Quinoline Scaffolds

Executive Summary

The fusion of heterocyclic pharmacophores is a cornerstone of modern drug discovery. This technical guide analyzes the Bromo-Thienyl-Quinoline scaffold—a hybrid structure combining the privileged quinoline core, a lipophilic bromine substituent, and an electron-rich thiophene ring.

Recent studies indicate that this specific tris-component scaffold exhibits potent biological activities, particularly in oncology (kinase inhibition) and infectious diseases (antimicrobial and antimalarial). This guide synthesizes current structure-activity relationship (SAR) data, details validated experimental protocols for biological profiling, and provides mechanistic insights into how these moieties synergize to enhance therapeutic efficacy.

Medicinal Chemistry Rationale: The Power of the Hybrid[1]

The pharmacological potency of bromo-thienyl-quinoline derivatives is not accidental; it is the result of calculated medicinal chemistry strategies.

The Quinoline Core

The quinoline ring (1-azanaphthalene) is a "privileged scaffold" found in FDA-approved drugs like Chloroquine (antimalarial), Ciprofloxacin (antibacterial), and Lenvatinib (anticancer). Its planar structure allows for DNA intercalation, while the nitrogen atom serves as a hydrogen bond acceptor for enzyme active sites.

The Thiophene Moiety (Bioisosterism)

Thiophene is a classic bioisostere of the benzene ring. However, it offers distinct advantages:

-

Electronic Density: Thiophene is more electron-rich than benzene, enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -

Metabolic Stability: Thiophene rings can alter the metabolic profile, often extending the half-life of the parent compound compared to a simple phenyl analog.

The Bromine Substituent (Halogen Bonding)

The incorporation of a bromine atom is a strategic "molecular hook":

-

Halogen Bonding: Unlike fluorine, bromine has a distinct

-hole (a region of positive electrostatic potential) that allows it to form halogen bonds with backbone carbonyl oxygens in target proteins. -

Lipophilicity: Bromine significantly increases the partition coefficient (LogP), enhancing passive transport across cell membranes and the blood-brain barrier.

SAR Visualization

The following diagram illustrates the functional contribution of each moiety within the scaffold.

Figure 1: Structure-Activity Relationship (SAR) decomposition of the Bromo-Thienyl-Quinoline scaffold.

Therapeutic Applications & Mechanisms[2][3][4][5][6][7]

Anticancer Activity

Bromo-thienyl-quinoline derivatives have shown IC

-

Mechanism 1: Kinase Inhibition (VEGFR/EGFR). The planar quinoline mimics ATP, fitting into the kinase hinge region. The thiophene moiety extends into the hydrophobic pocket, while the bromine forms stabilizing interactions.

-

Mechanism 2: Apoptosis Induction. These compounds have been observed to trigger the mitochondrial apoptotic pathway, characterized by the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), often via p53 activation.

Comparative Cytotoxicity Data (Representative)

| Compound Variant | Cell Line | Target | IC

Antimicrobial & Antifungal Activity

With the rise of multidrug-resistant (MDR) pathogens, this scaffold offers a dual-action mechanism:

-

DNA Gyrase Inhibition: Similar to fluoroquinolones, preventing bacterial DNA replication.

-

Membrane Disruption: The high lipophilicity (driven by Bromine) facilitates penetration of the thick peptidoglycan layer in Gram-positive bacteria (S. aureus).

Antimalarial Potential

Building on the chloroquine legacy, thienyl-substituted quinolines are effective against Plasmodium falciparum. The mechanism involves inhibiting the polymerization of toxic heme into hemozoin, leading to parasite toxicity.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the biological activity of these compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Standard: ISO 10993-5

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.

-

Seeding: Seed tumor cells (e.g., HeLa) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100

M). Include Positive Control (Doxorubicin) and Negative Control (Vehicle). -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve crystals. -

Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Calculation:

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Prep: Dispense 100

L of broth containing serial dilutions of the bromo-thienyl-quinoline derivative into 96-well plates. -

Inoculation: Add 100

L of diluted bacterial suspension to each well. -

Controls: Sterility control (broth only) and Growth control (bacteria + broth + DMSO).

-

Incubation: 16–20 hours at 37°C.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow from synthesis to mechanistic validation.

Molecular Modeling & Mechanism of Action

To understand the causality of the observed biological effects, in silico docking is essential.

Binding Mode Analysis (Kinase Domain):

-

Hinge Region: The quinoline nitrogen (N1) forms a hydrogen bond with the backbone NH of the hinge region amino acids (e.g., Cys919 in VEGFR-2).

-

Gatekeeper Residue: The thienyl ring is positioned to interact with the gatekeeper residue via hydrophobic interactions.

-

Solvent Front: The bromine atom, depending on substitution (C-6/C-8), often points towards the solvent front or a sub-pocket, engaging in halogen bonding with carbonyls of residues like Asp or Glu.

Figure 3: Signaling pathway modulation by quinoline-based kinase inhibitors.

Conclusion

The Bromo-Thienyl-Quinoline scaffold represents a high-priority structural class for drug development. The synergy between the lipophilic bromine, the bioisosteric thiophene, and the intercalating quinoline core results in compounds with:

-

Superior Membrane Permeability (due to Bromine).

-

Enhanced Binding Affinity (due to Thiophene

-interactions). -

Broad-Spectrum Activity (Anticancer, Antimicrobial, Antimalarial).[2][3]

Researchers are advised to focus future optimization on the C-4 position of the quinoline ring to further tune solubility and selectivity.

References

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC). [Link]

-

Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect (via NIH/PMC). [Link]

-

Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

Technical Whitepaper: Therapeutic Potential of Quinoline-4-Carboxylic Acid Scaffolds in Oncology

Executive Summary